molecular formula C10H8N2O3S B11726002 2-(Nitromethylidene)-3-phenyl-1,3-thiazolidin-4-one

2-(Nitromethylidene)-3-phenyl-1,3-thiazolidin-4-one

Katalognummer: B11726002
Molekulargewicht: 236.25 g/mol
InChI-Schlüssel: WZAJGYJJKCRCCZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Nitromethylidene)-3-phenyl-1,3-thiazolidin-4-one is a heterocyclic compound that contains a thiazolidine ring with a nitromethylidene and phenyl substituent

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Nitromethylidene)-3-phenyl-1,3-thiazolidin-4-one typically involves the condensation of a thiazolidinone derivative with a nitromethylidene compound. One common method involves the reaction of 3-phenyl-1,3-thiazolidin-4-one with nitromethane in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like ethanol under reflux conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Nitromethylidene)-3-phenyl-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The nitromethylidene group can be oxidized to form nitro derivatives.

    Reduction: Reduction of the nitro group can yield amine derivatives.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

    Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst are often used.

    Substitution: Electrophilic aromatic substitution reactions typically use reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated or nitrated phenyl derivatives.

    Cyclization: Complex heterocyclic compounds.

Wissenschaftliche Forschungsanwendungen

2-(Nitromethylidene)-3-phenyl-1,3-thiazolidin-4-one has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-(Nitromethylidene)-3-phenyl-1,3-thiazolidin-4-one involves its interaction with various molecular targets. The nitromethylidene group can participate in redox reactions, affecting cellular oxidative stress pathways. The thiazolidine ring can interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, such as antimicrobial or anticancer activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-(Nitromethylidene)-piperazin-2-ones
  • 3-(Nitromethylidene)morpholin-2-one
  • Nitromethylidene-containing piperazinones and morpholinone

Uniqueness

2-(Nitromethylidene)-3-phenyl-1,3-thiazolidin-4-one is unique due to its specific combination of a thiazolidine ring with a nitromethylidene and phenyl substituent. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Eigenschaften

Molekularformel

C10H8N2O3S

Molekulargewicht

236.25 g/mol

IUPAC-Name

2-(nitromethylidene)-3-phenyl-1,3-thiazolidin-4-one

InChI

InChI=1S/C10H8N2O3S/c13-9-7-16-10(6-11(14)15)12(9)8-4-2-1-3-5-8/h1-6H,7H2

InChI-Schlüssel

WZAJGYJJKCRCCZ-UHFFFAOYSA-N

Kanonische SMILES

C1C(=O)N(C(=C[N+](=O)[O-])S1)C2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.